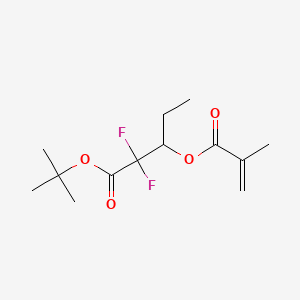

tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate

Descripción general

Descripción

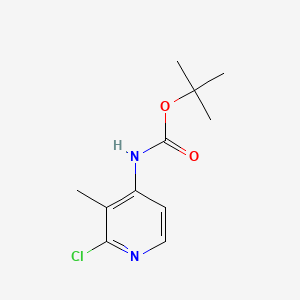

“tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate” is a specialty chemical . It is also known by its CAS number 1092693-73-6 .

Molecular Structure Analysis

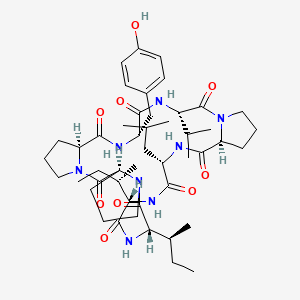

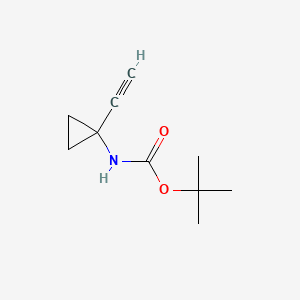

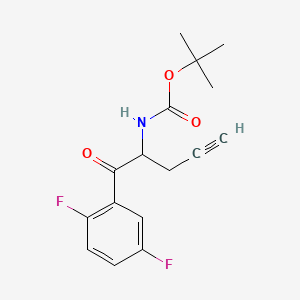

The molecular formula of “this compound” is C13H20F2O4 . The InChI code is 1S/C13H20F2O4/c1-7-9(18-10(16)8(2)3)13(14,15)11(17)19-12(4,5)6/h9H,2,7H2,1,3-6H3 .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 278.3 . It is stored in dry conditions at 2-8°C . The compound has a high GI absorption and is BBB permeant . It is soluble with a solubility of 0.497 mg/ml .Aplicaciones Científicas De Investigación

1. Physicochemical Properties and Pharmacokinetics

The tert-butyl group, a common motif in medicinal chemistry, often contributes to property modulation such as increased lipophilicity and decreased metabolic stability when incorporated into bioactive compounds. This has led to the exploration of alternative substituents in the drug discovery process. The physicochemical properties of drug analogues have been studied to understand the impact of substituting the tert-butyl group, revealing insights into the behavior of such compounds in various conditions (Westphal et al., 2015).

2. Synthesis Techniques and Functionalization

A novel strategy was reported for the asymmetric synthesis of orthogonally functionalized compounds, employing tert-butyl groups in the synthesis process. This approach showcased the versatility of tert-butyl groups in facilitating complex chemical reactions and producing functionally diverse compounds (Garrido et al., 2004).

3. Biocompatible Polymers and Drug Delivery

The tert-butyl group has been utilized in the production of biocompatible polymers through copolymerization processes. One such example is the production of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from tert-butyl epoxide derivatives, demonstrating the potential of tert-butyl-based compounds in creating polymers with specific properties. These polymers have potential applications in biodegradable materials and drug delivery systems (Tsai et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 2,2-difluoro-3-(2-methylprop-2-enoyloxy)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20F2O4/c1-7-9(18-10(16)8(2)3)13(14,15)11(17)19-12(4,5)6/h9H,2,7H2,1,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADENAGIXOIHEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)OC(C)(C)C)(F)F)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733251 | |

| Record name | tert-Butyl 2,2-difluoro-3-[(2-methylacryloyl)oxy]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092693-73-6 | |

| Record name | tert-Butyl 2,2-difluoro-3-[(2-methylacryloyl)oxy]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxa-2-azaspiro[2.5]octane, 2-acetyl-5-methyl-, (3R-cis)- (9CI)](/img/no-structure.png)